molecular formula C21H24ClN3O2 B11475656 N-({1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

N-({1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylacetamide

Cat. No.: B11475656
M. Wt: 385.9 g/mol
InChI Key: BIUQJBVIZNFPMO-UHFFFAOYSA-N
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Description

N-({1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE is a complex organic compound with a unique structure that includes a chlorophenoxy group, a butyl chain, and a benzimidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with butyl bromide to form 4-(4-chlorophenoxy)butane. This intermediate is then reacted with 1H-1,3-benzodiazole-2-carbaldehyde in the presence of a base to form the benzimidazole derivative. Finally, the benzimidazole derivative is reacted with N-methylacetamide under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, would be carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-({1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-({1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-({1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)-2-methylpropanamide
  • N-(1-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}ethyl)furan-2-carboxamide

Uniqueness

N-({1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}METHYL)-N-METHYLACETAMIDE stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C21H24ClN3O2

Molecular Weight

385.9 g/mol

IUPAC Name

N-[[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]methyl]-N-methylacetamide

InChI

InChI=1S/C21H24ClN3O2/c1-16(26)24(2)15-21-23-19-7-3-4-8-20(19)25(21)13-5-6-14-27-18-11-9-17(22)10-12-18/h3-4,7-12H,5-6,13-15H2,1-2H3

InChI Key

BIUQJBVIZNFPMO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C)CC1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)Cl

Origin of Product

United States

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